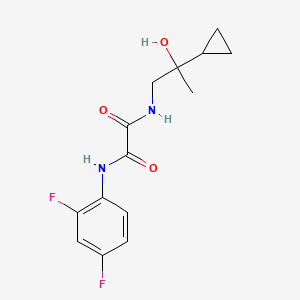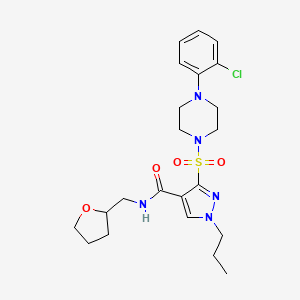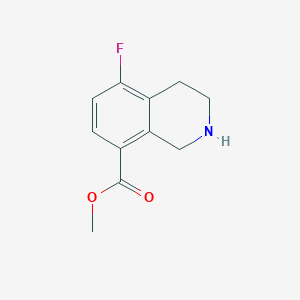![molecular formula C20H23N3O4 B2782353 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034560-60-4](/img/structure/B2782353.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. One method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization. The acyl chloride is then added to an excess of piperidine . Another method involves using 2,3-dihydroxybenzoic acid as the initial material. The compound was synthesized via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been discussed. For example, the synthesis of a similar compound involved steps such as bromation, formation of the 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetyl chloride piperidine .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research in the field of medicinal chemistry often involves the synthesis of novel compounds with potential biological activities. For instance, Abu-Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, focusing on their anti-inflammatory and analgesic properties. These compounds were screened as cyclooxygenase inhibitors and showed significant analgesic and anti-inflammatory activities, highlighting the potential of complex organic molecules in therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity. The study demonstrated variable and modest activity against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity
Prasad et al. (2018) synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity. The compound exhibited promising results, suggesting its potential in cancer research (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Oxazolidinone Antibacterial Agents
Tucker et al. (1998) investigated the antibacterial properties of piperazinyl oxazolidinones, highlighting their activity against gram-positive pathogens. This research underscores the role of novel synthetic compounds in addressing antibiotic resistance (Tucker et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-11-18(22-14(2)21-13)27-15-5-4-8-23(12-15)20(24)16-6-3-7-17-19(16)26-10-9-25-17/h3,6-7,11,15H,4-5,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWBXGWGWPQYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2782272.png)
![N-[4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2782273.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2782277.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2782280.png)
![[5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine](/img/structure/B2782281.png)


![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782288.png)

![6-Ethynyl-2,2-difluorospiro[3.3]heptane](/img/structure/B2782291.png)

![methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2782293.png)